
6-(Indolin-1-yl)-4-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Indolin-1-yl)-4-methylnicotinonitrile is a chemical compound that features an indoline moiety attached to a nicotinonitrile core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The indoline structure is known for its presence in many biologically active molecules, making this compound a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)-4-methylnicotinonitrile typically involves the reaction of indoline derivatives with nicotinonitrile precursors. One common method includes the use of a palladium-catalyzed C-H activation reaction, where the indoline moiety is introduced to the nicotinonitrile core under controlled conditions . This method ensures high regioselectivity and yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Indolin-1-yl)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the nitrile group.
Major Products
Oxidation: Indole derivatives.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Indolin-1-yl)-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 6-(Indolin-1-yl)-4-methylnicotinonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, indoline derivatives have been shown to bind to specific receptors or enzymes, modulating their activity. This compound may exert its effects through similar interactions, potentially involving pathways related to oxidative stress, inflammation, or cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indoline derivatives: Compounds like 3-(indolin-1-yl)-3-oxopropanenitriles and 1-(indolin-1-yl)ethan-1-one share structural similarities.
Nicotinonitrile derivatives: Compounds such as 6-(indolin-1-yl)nicotinaldehyde and other substituted nicotinonitriles.
Uniqueness
6-(Indolin-1-yl)-4-methylnicotinonitrile is unique due to the specific combination of the indoline and nicotinonitrile moieties, which may confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H13N3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3/c1-11-8-15(17-10-13(11)9-16)18-7-6-12-4-2-3-5-14(12)18/h2-5,8,10H,6-7H2,1H3 |
InChI-Schlüssel |
WTHTXGZYPCKWHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C#N)N2CCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11793219.png)
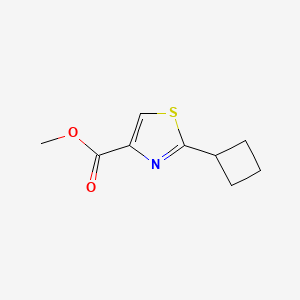
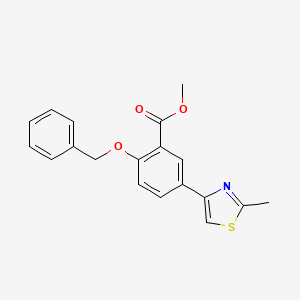
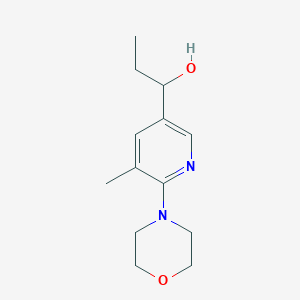

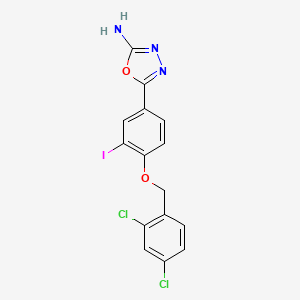
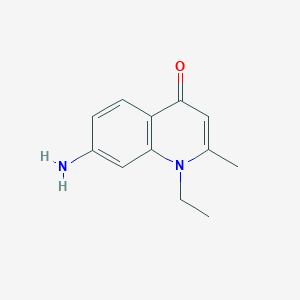
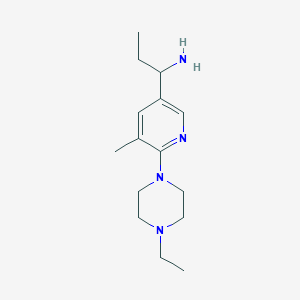

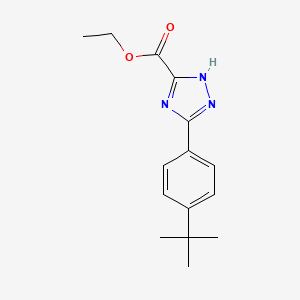
![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)
![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)

